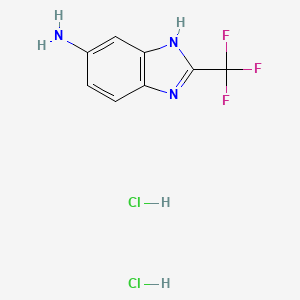

2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Trifluoromethyl-3h-benzoimidazol-5-ylamine dihydrochloride is a chemical compound with the molecular formula C8H6F3N3•2HCl . It has a molecular weight of 274.07 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H . This indicates that the compound has a benzimidazole ring with a trifluoromethyl group at the 2-position and an amine group at the 5-position.Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.61 . The InChI code is 1S/C8H6F3N3.ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;/h1-3H,12H2,(H,13,14);1H , which provides information about its molecular structure.Applications De Recherche Scientifique

Synthesis and Biological Activities

Antihypertensive Activity

Derivatives of 2-trifluoromethyl-3h-benzoimidazol-5-ylamine have been synthesized for potential antihypertensive effects, with specific emphasis on their potent hypertensive properties, confirmed by various spectroscopic techniques (Sharma, Kohli, & Sharma, 2010).

Antimicrobial and Genotoxic Properties

These derivatives have also been explored for their antimicrobial and genotoxic activities. The crystal and molecular structure of certain benzoimidazole derivatives were analyzed, indicating potential applications in antimicrobial treatment (Benvenuti et al., 1997).

Synthesis and Characterization

Chemical Synthesis and Analysis

A series of trifluoromethylazoles, including 2-trifluoromethyl-1H-benzimidazoles, were synthesized by condensation reactions. Their properties were studied using 19F NMR spectroscopy, highlighting their potential use in measuring pH in biological media (Jones, Branch, Thompson, & Threadgill, 1996).

Characterization of New Derivatives

Research on the synthesis, characterization, and crystallographic analysis of benzoimidazole derivatives, including studies under different experimental conditions, adds to the understanding of these compounds' properties and potential applications (Benvenuti, Severi, Vampa, Malmusi, & Antolini, 1995).

Applications in Material Science

Use in Light-Emitting Devices

Certain benzoimidazole derivatives, including those with trifluoromethyl groups, have been used in the synthesis of highly phosphorescent iridium complexes. These complexes show potential for use in light-emitting devices, with emission colors ranging from green to red (Huang et al., 2004).

Novel Synthesis Methods for Industrial Applications

Innovative synthesis methods under microwave irradiation have been developed for 1H-benzoimidazol-2-yl derivatives. These methods offer high yields and are significant for industrial dye production, demonstrating the versatility of benzoimidazole derivatives (Lei, Li, Ding, & Wu, 2013).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .

Propriétés

IUPAC Name |

2-(trifluoromethyl)-3H-benzimidazol-5-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3N3.2ClH/c9-8(10,11)7-13-5-2-1-4(12)3-6(5)14-7;;/h1-3H,12H2,(H,13,14);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOKBVPHBAKYPDH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1N)NC(=N2)C(F)(F)F.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8Cl2F3N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl (4-(2-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2371876.png)

![1,1-Bis(4-chlorophenyl)-2-[(4-methylbenzyl)amino]-1-ethanol](/img/structure/B2371881.png)

![N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)cyclohexanesulfonamide](/img/structure/B2371885.png)

![2-benzyl-8-(p-tolyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2371888.png)

![2-chloro-N-[3-(4-ethylphenyl)-1-phenyl-1H-pyrazol-5-yl]acetamide](/img/structure/B2371890.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)furan-2-carboxamide hydrochloride](/img/structure/B2371895.png)